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optimizing treatment schedules for Umbralisib Tosylate in preclinical studies

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Compound of Interest		
Compound Name:	Umbralisib Tosylate	
Cat. No.:	B8752720	Get Quote

Technical Support Center: Umbralisib Tosylate Preclinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Umbralisib Tosylate** in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Umbralisib Tosylate?

A1: Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ).[1][2][3] The inhibition of PI3K δ , which is highly expressed in hematopoietic cells, disrupts B-cell receptor signaling, a critical pathway for the survival and proliferation of malignant B-cells.[4][5] The additional inhibition of CK1 ϵ is thought to modulate the immune system, potentially contributing to a different safety profile compared to other PI3K δ inhibitors. [1][6] In preclinical models, this dual inhibition has been shown to be effective in reducing tumor growth.[1]

Q2: What are the key in vitro effects of Umbralisib?

A2: In vitro, Umbralisib has been shown to inhibit the PI3K pathway, leading to a reduction in phosphorylated AKT (pAKT).[2] It also inhibits the proliferation of malignant B-cells. Specifically,



it causes a half-maximal inhibition of human whole blood CD19+ cell proliferation at concentrations between 100-300 nM.[2] In enzyme and cell-based assays, Umbralisib inhibits PI3Kδ with IC50 and EC50 values of 22.2 nM and 24.3 nM, respectively.[2]

Q3: What preclinical models have been used to study Umbralisib?

A3: Preclinical studies of Umbralisib have utilized both in vitro and in vivo models. In vitro studies have commonly used lymphoma and leukemia cell lines to assess effects on cell proliferation and signaling pathways.[2][7] For in vivo studies, an Eµ-TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia (CLL) has been employed to evaluate efficacy and immunomodulatory effects.[1] Animal reproduction studies have been conducted in mice and rabbits to assess potential embryo-fetal toxicity.[8]

Q4: What is a recommended starting point for dosing in preclinical mouse models?

A4: Published preclinical studies are limited regarding dose-ranging and schedule optimization. However, a study in female Balb/c mice used oral administration of 12.5, 25, and 50 mg/kg and noted good oral absorption and a favorable safety profile.[2] It is recommended to perform a pilot study to determine the optimal dose and schedule for your specific cancer model and experimental endpoint.

Q5: How should **Umbralisib Tosylate** be formulated for oral administration in animal studies?

A5: A common method for formulating Umbralisib for oral gavage in mice involves creating a solution with DMSO, PEG-400, and water.[2] For example, a working solution can be prepared by dissolving the compound in DMSO and then mixing with PEG-300 and Tween-80 before adding water.[2] It is crucial to ensure the final formulation is a homogenous and stable suspension or solution suitable for administration.

Troubleshooting Guides Problem: Inconsistent results in in vitro cell viability assays.



Possible Cause	Troubleshooting Step		
Compound Solubility Issues	Ensure Umbralisib Tosylate is fully dissolved in the vehicle (e.g., DMSO) before further dilution in cell culture media. Visually inspect for any precipitation. Consider preparing fresh stock solutions regularly.		
Cell Seeding Density	Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. Seeding too sparsely or too densely can affect results.		
Assay Incubation Time	The optimal incubation time with Umbralisib can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific cells.		
Reagent Quality	Use fresh, high-quality reagents for the viability assay (e.g., MTT, XTT, or CellTiter-Glo). Ensure proper storage of reagents as recommended by the manufacturer.		

Problem: Difficulty in detecting a decrease in pAKT levels by Western blot.



Possible Cause	Troubleshooting Step		
Suboptimal Treatment Time	The inhibition of pAKT can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the time point of maximal pAKT inhibition.		
Insufficient Drug Concentration	Confirm the concentration of Umbralisib used is sufficient to inhibit PI3K δ in your cell line. Refer to published IC50/EC50 values (around 22-25 nM) as a starting point and perform a doseresponse experiment.[2]		
Poor Antibody Quality	Use a well-validated antibody specific for the phosphorylated form of AKT (e.g., Ser473 or Thr308). Ensure the antibody is stored correctly and has not expired.		
Basal pAKT Levels are Too Low	Some cell lines may have low basal levels of pAKT. Consider stimulating the cells with a growth factor (e.g., IGF-1 or EGF) to increase the basal pAKT signal before adding Umbralisib.		
Sample Handling	Keep cell lysates on ice and use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of AKT.		

Data Presentation

Table 1: In Vitro Potency of Umbralisib

Assay	Parameter	Value	Reference
PI3Kδ Enzyme Assay	IC50	22.2 nM	[2]
Cell-Based Pl3Kδ Assay	EC50	24.3 nM	[2]
Human Whole Blood CD19+ Cell Proliferation	Half-maximal inhibition	100-300 nM	[2]



Table 2: Preclinical and Clinical Dosing of Umbralisib

Setting	Model/Populatio n	Dose	Frequency	Reference
Preclinical	Female Balb/c mice	12.5, 25, 50 mg/kg	Not specified	[2]
Clinical Phase 1 (Dose Escalation)	Patients with relapsed/refracto ry hematologic malignancies	50 mg to 1800 mg	Once daily	[5]
Recommended Phase 2 Dose	Patients with relapsed/refracto ry hematologic malignancies	800 mg	Once daily	[9][10]

Experimental Protocols Cell Viability (MTT) Assay

- Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of Umbralisib Tosylate in cell culture medium.
- Treatment: Remove the overnight culture medium from the cells and add 100 μL of the Umbralisib-containing medium to each well. Include vehicle-only control wells.
- Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified
 CO2 incubator.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
- Solubilization: Add 100 μ L of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.



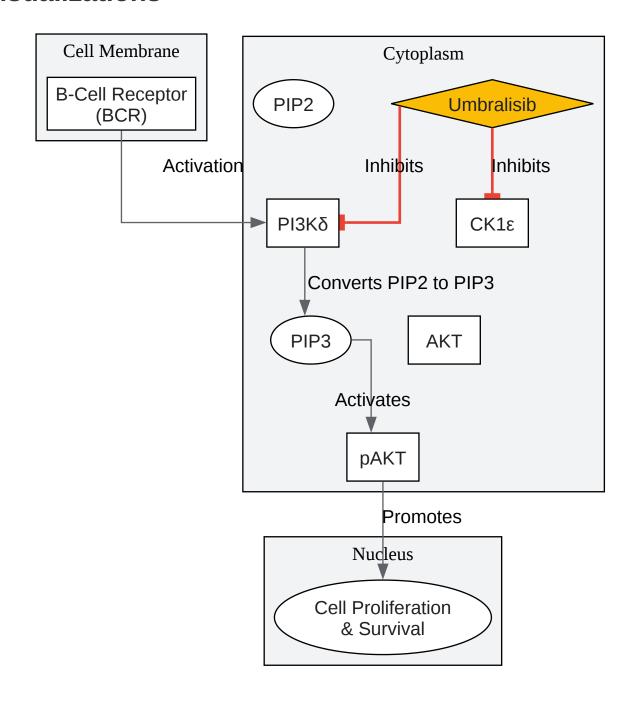
 Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot for pAKT Inhibition

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Umbralisib or vehicle for the desired time.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAKT (e.g., Ser473) and total AKT overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane as in step 9 and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities using image analysis software and normalize the pAKT signal to the total AKT signal.



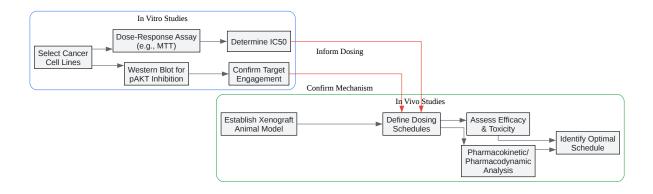
Visualizations



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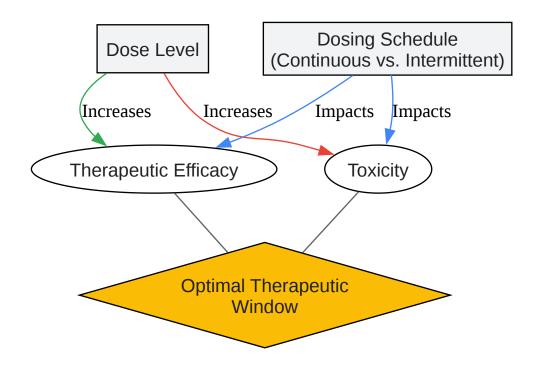
Caption: Umbralisib's dual inhibition of PI3K δ and CK1 ϵ signaling pathways.





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Caption: Preclinical workflow for optimizing Umbralisib treatment schedules.





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Caption: Relationship between dosing, efficacy, and toxicity in preclinical studies.

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